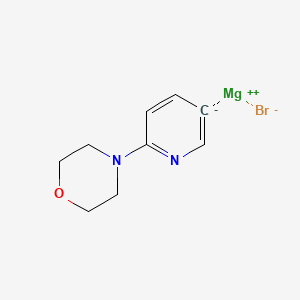![molecular formula C10H19N3O B14888371 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro nonane ring and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of suitable precursors. One common method involves the condensation of a bromoalkane with a tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spiro junction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It may be used in the development of new materials with unique properties due to its spirocyclic structure.
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For example, it can bind to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby preventing cell proliferation . This interaction is facilitated by the unique spirocyclic structure of the compound, which allows it to fit into the binding pocket of the protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also features a spirocyclic structure and has been studied for its potential as a covalent inhibitor of KRAS G12C.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methylamino group
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
6,8-dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C10H19N3O/c1-11-8-4-10(5-8)6-12(2)9(14)13(3)7-10/h8,11H,4-7H2,1-3H3 |
Clé InChI |
PPUCKLMFVDZUMQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC2(C1)CN(C(=O)N(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


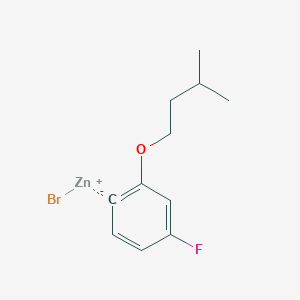
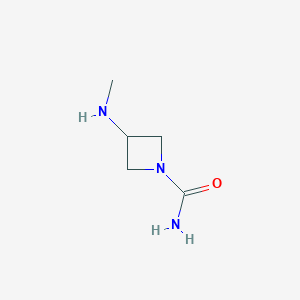

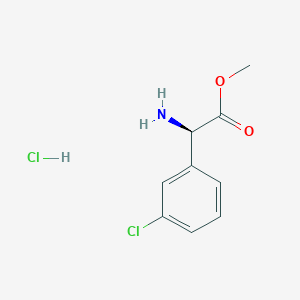
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
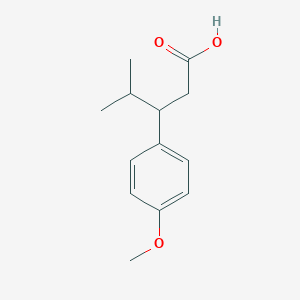
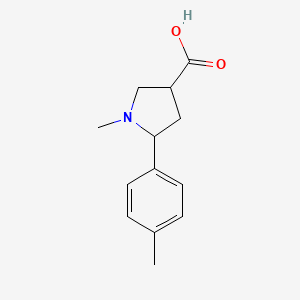
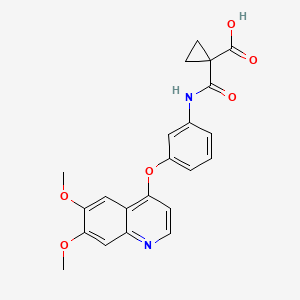
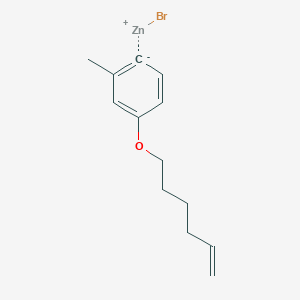
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
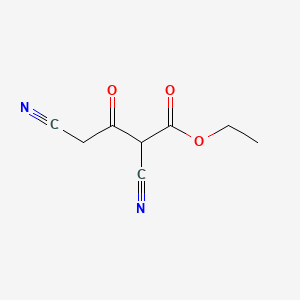
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
